molecular formula C5H3BBrF3KN B3346789 Potassium 5-bromopyridine-3-trifluoroborate CAS No. 1239437-45-6

Potassium 5-bromopyridine-3-trifluoroborate

Cat. No.: B3346789
CAS No.: 1239437-45-6
M. Wt: 263.89 g/mol
InChI Key: VJXLWWSSKQYEHX-UHFFFAOYSA-N
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Description

Potassium 5-bromopyridine-3-trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and ease of handling. These compounds are often used in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium 5-bromopyridine-3-trifluoroborate typically involves the reaction of 5-bromopyridine-3-boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . This method is advantageous due to its simplicity and the high yield of the desired product.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-bromopyridine-3-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with various electrophiles, such as aryl halides, in the presence of a palladium catalyst .

Common Reagents and Conditions

The typical reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol or water). The reactions are usually carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Properties

IUPAC Name

potassium;(5-bromopyridin-3-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXLWWSSKQYEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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